[4-(dimethylamino)phenyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
1-[4-(DIMETHYLAMINO)BENZOYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a benzoyl group, a trifluoromethyl group, and a dihydropyrazol-5-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(DIMETHYLAMINO)BENZOYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 4-(dimethylamino)benzoyl chloride, which is obtained by reacting 4-(dimethylamino)benzoic acid with thionyl chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(DIMETHYLAMINO)BENZOYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(DIMETHYLAMINO)BENZOYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(DIMETHYLAMINO)BENZOYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)BENZOYL CHLORIDE: A precursor in the synthesis of the target compound.
3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE: Another key intermediate used in the synthesis.
Uniqueness
1-[4-(DIMETHYLAMINO)BENZOYL]-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the dimethylamino group contributes to its reactivity and potential biological activity .
Properties
Molecular Formula |
C14H16F3N3O2 |
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Molecular Weight |
315.29 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C14H16F3N3O2/c1-9-8-13(22,14(15,16)17)20(18-9)12(21)10-4-6-11(7-5-10)19(2)3/h4-7,22H,8H2,1-3H3 |
InChI Key |
VIKNCUZVELWTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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